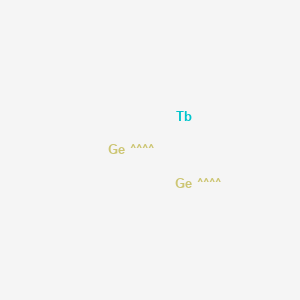
Platinum--zirconium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum–zirconium (1/1) is an intermetallic compound formed by the combination of platinum and zirconium in a 1:1 atomic ratio. This compound is known for its unique properties, including high melting points, excellent corrosion resistance, and significant catalytic activity. These characteristics make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of platinum–zirconium (1/1) typically involves high-temperature synthesis methods. One common approach is the direct reaction of elemental platinum and zirconium at elevated temperatures. The reaction is carried out in a controlled atmosphere to prevent oxidation and contamination. The elements are mixed in stoichiometric amounts and heated to temperatures above 1000°C until the desired intermetallic compound is formed .
Industrial Production Methods
In industrial settings, the production of platinum–zirconium (1/1) may involve advanced techniques such as arc melting or induction melting. These methods ensure uniform mixing and high purity of the final product. The molten mixture is then rapidly cooled to form the intermetallic compound. Additionally, powder metallurgy techniques can be employed, where powdered platinum and zirconium are mixed, compacted, and sintered at high temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
Platinum–zirconium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide and platinum oxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: Platinum–zirconium (1/1) can participate in substitution reactions where one of the elements is replaced by another metal.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Often requires a reducing agent such as hydrogen gas at high temperatures.
Substitution: Involves reacting the compound with another metal in a molten state or in a suitable solvent.
Major Products Formed
Oxidation: Zirconium oxide (ZrO₂) and platinum oxide (PtO₂).
Reduction: Elemental platinum and zirconium.
Substitution: New intermetallic compounds depending on the substituting metal.
Wissenschaftliche Forschungsanwendungen
Platinum–zirconium (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its high catalytic activity.
Biology: Investigated for potential use in biomedical devices and implants due to its biocompatibility and corrosion resistance.
Medicine: Explored for use in drug delivery systems and as a component in medical imaging devices.
Industry: Utilized in high-temperature applications, such as in aerospace and automotive industries, due to its thermal stability and resistance to oxidation
Wirkmechanismus
The mechanism by which platinum–zirconium (1/1) exerts its effects is primarily through its catalytic properties. The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In biological applications, its biocompatibility and resistance to corrosion make it suitable for long-term implantation without adverse reactions. The molecular targets and pathways involved depend on the specific application, such as catalytic processes or biomedical interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Platinum–palladium (1/1): Similar catalytic properties but different oxidation resistance.
Zirconium–nickel (1/1): Comparable thermal stability but different mechanical properties.
Platinum–rhodium (1/1): Similar high-temperature applications but different cost and availability
Uniqueness
Platinum–zirconium (1/1) stands out due to its unique combination of high melting point, excellent corrosion resistance, and significant catalytic activity. These properties make it particularly valuable in applications requiring durability and efficiency under extreme conditions .
Eigenschaften
CAS-Nummer |
12166-03-9 |
|---|---|
Molekularformel |
PtZr |
Molekulargewicht |
286.31 g/mol |
IUPAC-Name |
platinum;zirconium |
InChI |
InChI=1S/Pt.Zr |
InChI-Schlüssel |
UQWLEJDCBWVKSN-UHFFFAOYSA-N |
Kanonische SMILES |
[Zr].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


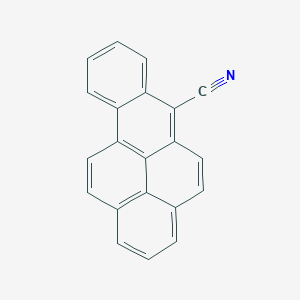
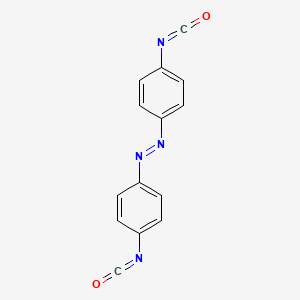
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)


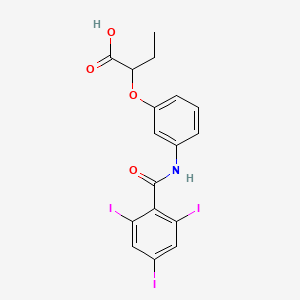

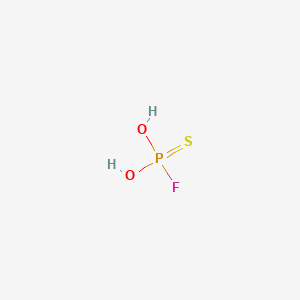
![5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde](/img/structure/B14718283.png)
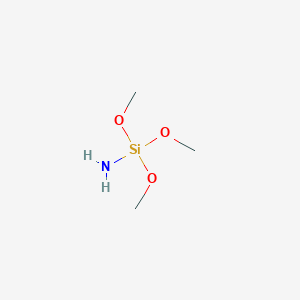

![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)
